molecular formula C13H12F3N3O3 B10937125 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10937125
M. Wt: 315.25 g/mol
InChI Key: CZHIZGLGSAHFDL-UHFFFAOYSA-N
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Description

4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of methyl hydrazine hydrochloride with a suitable precursor, followed by lithiation and trapping with electrophiles . The trifluoromethyl group can be introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for lithiation and electrophilic trapping steps, as well as the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrazole ring and the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties for specific applications.

Scientific Research Applications

4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a tricyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C13H12F3N3O3

Molecular Weight

315.25 g/mol

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C13H12F3N3O3/c1-4-9(10(18-17-4)13(14,15)16)19-11(20)7-5-2-3-6(22-5)8(7)12(19)21/h5-8H,2-3H2,1H3,(H,17,18)

InChI Key

CZHIZGLGSAHFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)N2C(=O)C3C4CCC(C3C2=O)O4

Origin of Product

United States

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